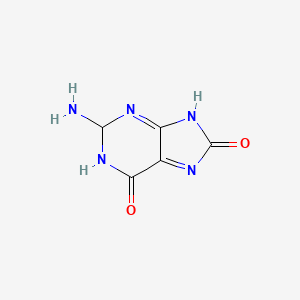

2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one is a purine derivative, which is a class of compounds that play a crucial role in biochemistry This compound is structurally related to guanine, one of the four main nucleotide bases found in DNA and RNA

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one typically involves the reaction of guanine with specific reagents under controlled conditions. One common method involves the use of selenic acid to form a guanine complex, which is then subjected to single-crystal X-ray diffraction analysis to confirm its structure . Another approach involves the selective alkylation of guanine using acid-catalyzed phase transfer catalysis .

Industrial Production Methods

Industrial production of this compound often relies on large-scale synthesis techniques that ensure high yield and purity. The process may involve the use of advanced catalytic methods and optimized reaction conditions to achieve efficient production. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like peroxynitrite, which can convert it into 8-nitroguanine . Reduction reactions may involve the use of reducing agents such as sodium borohydride. Substitution reactions often require the presence of catalysts and specific solvents to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with peroxynitrite results in the formation of 8-nitroguanine, while alkylation reactions can produce various substituted derivatives of the compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Research indicates that derivatives of purine compounds, including 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one, exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown high effectiveness against 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma cells .

Mechanism of Action

The cytotoxic activity is primarily attributed to the inhibition of DNA biosynthesis. This mechanism was confirmed through studies demonstrating that the compound affects the cell cycle of sensitive tumor cell lines, suggesting its role as a DNA synthesis inhibitor .

Biochemical Applications

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial for cancer cell proliferation. For example, it has been identified as a potential inhibitor of Aurora A kinase and histone deacetylases, which are vital in regulating cell division and gene expression .

Receptor Interaction

Additionally, the compound interacts with adenosine receptors (A1ARs) and β2-adrenergic receptors (β2ARs), which play significant roles in cellular signaling pathways related to inflammation and cancer progression. This receptor interaction opens avenues for designing new therapeutic agents targeting these pathways .

Pharmacological Insights

Antiviral Properties

Beyond its anticancer potential, this compound has shown promise in antiviral applications. It is structurally related to established antiviral drugs like acyclovir and ganciclovir, which are used in treating herpes simplex virus infections . The compound's derivatives may enhance the efficacy of existing antiviral therapies or serve as lead compounds for new drug development.

Case Studies

Several case studies have documented the synthesis and testing of purine derivatives in clinical settings. For example:

- A study demonstrated that specific modifications to the purine structure increased selectivity and potency against tumor cells while reducing toxicity to normal cells .

- Another investigation reported on the synthesis of purine conjugates with omega-amino acids that exhibited enhanced biological activity against various cancer types .

Comparative Data Table

Wirkmechanismus

The mechanism of action of 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one involves its interaction with specific molecular targets and pathways. In the case of its antiviral activity, the compound is phosphorylated to an active triphosphate analog by viral thymidine kinase, which then inhibits viral DNA replication by incorporating into the viral DNA and causing chain termination . This mechanism is similar to that of other nucleoside analogs used in antiviral therapy.

Vergleich Mit ähnlichen Verbindungen

2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one is similar to other purine derivatives such as:

Guanine: A key nucleotide base in DNA and RNA, known for forming stable hydrogen bonds with cytosine.

Adenine: Another nucleotide base in DNA and RNA, which pairs with thymine in DNA and uracil in RNA.

Hypoxanthine: A naturally occurring purine derivative involved in the purine salvage pathway.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Biologische Aktivität

2-Amino-8-hydroxy-1,2-dihydro-6H-purin-6-one, commonly referred to as 8-hydroxyadenine (8-OHA), is a purine derivative that has garnered attention in biological and medicinal chemistry due to its unique structural properties and biological activities. This compound is notable for its role in nucleic acid metabolism and its potential therapeutic applications.

The molecular formula of 8-OHA is C5H6N4O, with a molecular weight of 138.13 g/mol. It features an amino group at position 2 and a hydroxyl group at position 8 of the purine ring, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C5H6N4O |

| Molecular Weight | 138.13 g/mol |

| IUPAC Name | This compound |

8-OHA exhibits various biological activities primarily through its interaction with nucleic acids and enzymes involved in DNA and RNA synthesis. It has been shown to act as an inhibitor of certain DNA polymerases, thereby interfering with DNA replication and transcription processes. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for further investigation in cancer therapy.

Antioxidant Properties

Research indicates that 8-OHA possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for protecting cellular components from damage. This activity has implications for neuroprotection and the prevention of age-related diseases.

Case Studies

- Antitumor Activity : A study demonstrated that 8-OHA inhibited the growth of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest at the G1 phase. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21, a cyclin-dependent kinase inhibitor .

- Neuroprotective Effects : In vitro studies showed that 8-OHA could protect neuronal cells from oxidative damage induced by hydrogen peroxide. This was attributed to its ability to enhance intracellular antioxidant defenses .

- Antimicrobial Activity : Preliminary investigations have revealed that 8-OHA exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity .

Comparative Analysis with Related Compounds

To understand the unique biological activities of 8-OHA, it is essential to compare it with structurally similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Adenine | Nucleic acid component | Essential for DNA/RNA synthesis |

| Caffeine | Stimulant | Adenosine receptor antagonist |

| 5-Fluorouracil | Anticancer agent | Inhibits thymidylate synthase |

| 8-Oxoguanine | Mutagenic | Forms mispairing during DNA replication |

Eigenschaften

IUPAC Name |

2-amino-2,9-dihydro-1H-purine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h4H,6H2,(H,10,11)(H,8,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXQHYVRCFCLQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(NC(=O)C2=NC(=O)NC2=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.